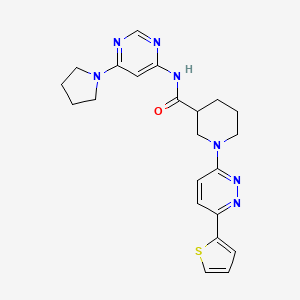
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N7OS and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimalarial, and other pharmacological effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine ring substituted with a pyrrolidine moiety.
- A piperidine ring connected to a thiophenyl-pyridazine segment.
This unique combination of heterocycles suggests diverse interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.
Key Findings:
- Inhibition of COX Enzymes: Compounds derived from pyrimidine structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antimalarial Activity
Recent studies have identified pyrimidine derivatives as potential inhibitors of key plasmodial kinases, such as PfGSK3 and PfPK6, which are essential for the malaria parasite's lifecycle. The inhibition of these kinases could lead to effective treatments against malaria.
Key Findings:
- Inhibition Potency: Some derivatives have shown IC50 values as low as 17 nM against PfCDPK1, indicating strong antimalarial potential .
3. Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the pyrimidine and piperidine rings can significantly influence the potency and selectivity of the compound.
Notable Observations:
- The presence of electron-donating groups enhances anti-inflammatory activity.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Anti-inflammatory Effects: A study demonstrated that specific pyrimidine derivatives significantly reduced inflammation in carrageenan-induced paw edema models, showcasing their therapeutic potential .
- Antimalarial Screening: In vitro assays revealed that certain pyrimidine analogs effectively inhibited malaria parasite growth across multiple strains, supporting their advancement in drug development .
Propriétés
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7OS/c30-22(25-19-13-21(24-15-23-19)28-9-1-2-10-28)16-5-3-11-29(14-16)20-8-7-17(26-27-20)18-6-4-12-31-18/h4,6-8,12-13,15-16H,1-3,5,9-11,14H2,(H,23,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAZDEKXUUDDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













